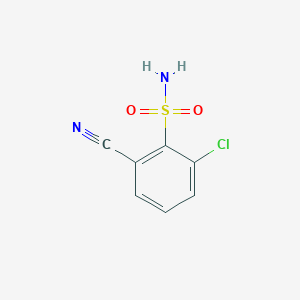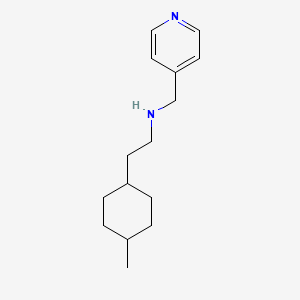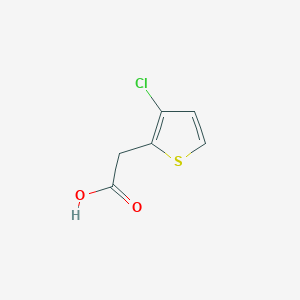
3-(4-Acetamidophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetamidophenyl)-2-oxopropanoic acid is an organic compound with significant importance in various fields of chemistry and biology It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-oxopropanoic acid typically involves the acetylation of 4-aminophenol followed by a series of chemical transformations. One common method includes the following steps:
Acetylation of 4-aminophenol: 4-aminophenol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetamidophenol.
Oxidation: The 4-acetamidophenol is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetamidophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated compounds, and other functionalized molecules.
Applications De Recherche Scientifique
3-(4-Acetamidophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Acetamidophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The compound may also interact with cellular receptors and signaling pathways, modulating physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenol:
4-Acetamidophenyl acetate: A related compound with similar structural features.
3-(4-Acetamidophenyl)-3-oxopropanoic acid: A structural isomer with different chemical properties.
Uniqueness
3-(4-Acetamidophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
3-(4-acetamidophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-9-4-2-8(3-5-9)6-10(14)11(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16) |
Clé InChI |
UCWFFOGFMMGKGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)






